molecular formula C12H15N3O2 B2553816 N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide CAS No. 2270918-72-2

N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide

Cat. No.: B2553816
CAS No.: 2270918-72-2
M. Wt: 233.271
InChI Key: CNLSLLYGABEWGV-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide is a chemical compound that features a morpholine ring attached to a pyridine ring, which is further connected to a prop-2-enamide group

Mechanism of Action

    Target of Action

    Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide” would depend on its exact structure and could potentially include a variety of enzymes, receptors, or other proteins within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide typically involves the reaction of 2-chloropyridine with morpholine under basic conditions to form 2-(morpholin-4-yl)pyridine. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amide or alcohol derivatives.

    Substitution: Formation of substituted morpholine or pyridine derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide is unique due to its specific combination of a morpholine ring, pyridine ring, and prop-2-enamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-morpholin-4-ylpyridin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-11(16)14-10-4-3-5-13-12(10)15-6-8-17-9-7-15/h2-5H,1,6-9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLSLLYGABEWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(N=CC=C1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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